molecular formula C8H9ClO2 B11826580 3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid

3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid

Cat. No.: B11826580
M. Wt: 172.61 g/mol
InChI Key: BWLHXMCCPUJBSW-UHFFFAOYSA-N
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Description

3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid is a specialized organic compound known for its unique structure and reactivity. This compound features a cyclopropane ring substituted with a chloroethynyl group and a carboxylic acid group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with a chloroethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an anhydrous solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethynyl group can participate in nucleophilic substitution reactions.

    Addition Reactions: The triple bond in the chloroethynyl group can undergo addition reactions with various reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while addition reactions can result in the formation of various adducts.

Scientific Research Applications

3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid involves its interaction with molecular targets through its reactive chloroethynyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring adds strain to the molecule, making it more reactive under certain conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid is unique due to its combination of a cyclopropane ring, a chloroethynyl group, and a carboxylic acid group

Properties

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H9ClO2/c1-8(2)5(3-4-9)6(8)7(10)11/h5-6H,1-2H3,(H,10,11)

InChI Key

BWLHXMCCPUJBSW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)C#CCl)C

Origin of Product

United States

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